

physical and chemical properties of 2-Nitrothioanisole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Nitrothioanisole

Cat. No.: B1295951

[Get Quote](#)

An In-depth Technical Guide to 2-Nitrothioanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-Nitrothioanisole**. The information is intended to support research, development, and drug discovery activities by presenting key data, experimental methodologies, and a logical workflow for its synthesis and characterization.

Core Properties and Data

2-Nitrothioanisole, also known as 1-methylthio-2-nitrobenzene, is an organic compound featuring a nitro group and a methylthio group at adjacent positions on a benzene ring. These functional groups dictate its chemical reactivity and physical characteristics.

Physical and Chemical Properties

The key physical and chemical properties of **2-Nitrothioanisole** are summarized in the table below for easy reference.

Property	Value
CAS Number	3058-47-7
Molecular Formula	C ₇ H ₇ NO ₂ S
Molecular Weight	169.2 g/mol
Appearance	-
Melting Point	64.5°C
Boiling Point	264.7±23.0 °C (Predicted)
Density	1.2628 g/cm ³
Refractive Index	1.6246 (estimate)
Storage Temperature	Room Temperature, Sealed in dry conditions
Sensitivity	Stench

Chemical Synthesis and Reactivity

The synthesis of **2-Nitrothioanisole** is typically achieved through a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the ortho-nitro group activates the benzene ring, facilitating the displacement of a leaving group by a sulfur nucleophile.

General Reactivity

The chemical behavior of **2-Nitrothioanisole** is primarily influenced by its two functional groups:

- Nitro Group (-NO₂): This strong electron-withdrawing group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The nitro group itself can be reduced to an amino group, which is a common transformation in the synthesis of various pharmaceutical and chemical intermediates.
- Methylthio Group (-SCH₃): The sulfur atom is nucleophilic and can be oxidized to form sulfoxides and sulfones, thereby modulating the electronic properties and biological activity of the molecule.

The ortho-positioning of these groups can lead to unique reactivity and potential for intramolecular interactions.

Experimental Protocols

While a specific, detailed protocol for the synthesis of **2-Nitrothioanisole** is not readily available in the searched literature, a general and plausible method can be inferred from the synthesis of analogous compounds, such as its para-isomer and related thioethers.[\[1\]](#)

Synthesis of 2-Nitrothioanisole via Nucleophilic Aromatic Substitution

This protocol describes a general method for the synthesis of **2-Nitrothioanisole** from 1-chloro-2-nitrobenzene and a methylthiolate source.

Materials:

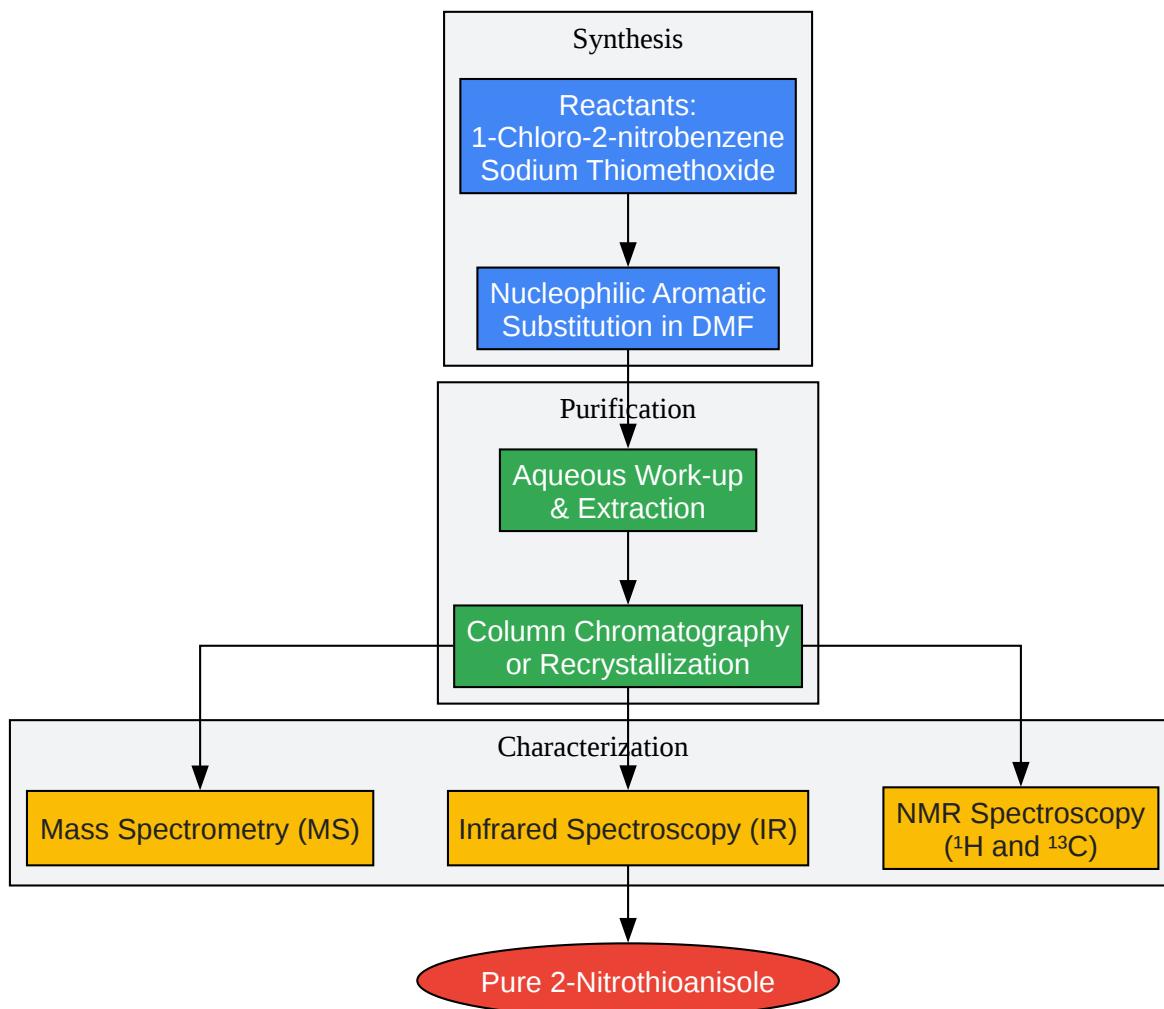
- 1-Chloro-2-nitrobenzene
- Sodium thiomethoxide (or sodium methanethiolate)
- Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)
- Deionized water
- Organic solvent for extraction (e.g., ethyl acetate)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-chloro-2-nitrobenzene (1 equivalent) in the chosen anhydrous polar aprotic solvent.

- Nucleophile Addition: Add sodium thiomethoxide (1.1 equivalents) to the solution. The reaction can be run at room temperature or with gentle heating to facilitate the reaction.
- Reaction Monitoring: The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.
- Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into deionized water.
- Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.
- Washing: Wash the combined organic layers with water and then with brine to remove any remaining impurities.
- Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
- Purification: The crude **2-Nitrothioanisole** can be further purified by techniques such as column chromatography on silica gel or recrystallization to yield the final product.

Spectroscopic Characterization


The structure of the synthesized **2-Nitrothioanisole** can be confirmed by various spectroscopic methods.

- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M^+) at $m/z = 169$, corresponding to the molecular weight of the compound.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1520 cm^{-1} and 1350 cm^{-1} , respectively.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The spectrum will show characteristic signals for the aromatic protons and the methyl protons of the thioether group.
- ^{13}C NMR: The spectrum will display distinct signals for the aromatic carbons and the methyl carbon.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of **2-Nitrothioanisole**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Nitrothioanisole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1295951#physical-and-chemical-properties-of-2-nitrothioanisole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com